molecular formula C7H9N3O2 B13310272 (2R)-2-Amino-3-(pyrimidin-2-yl)propanoic acid

(2R)-2-Amino-3-(pyrimidin-2-yl)propanoic acid

Cat. No.: B13310272
M. Wt: 167.17 g/mol
InChI Key: XCNOBDDQOATTBY-RXMQYKEDSA-N
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Description

(2R)-2-Amino-3-(pyrimidin-2-yl)propanoic acid is an amino acid derivative featuring a pyrimidine ring attached to the alpha carbon of the amino acid backbone. This compound is of interest due to its potential biological activities and its structural similarity to naturally occurring amino acids, which makes it a valuable target for research in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-3-(pyrimidin-2-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine and amino acid derivatives.

    Formation of the Pyrimidine Ring: The pyrimidine ring is introduced through a series of reactions involving the condensation of appropriate precursors.

    Coupling Reaction: The pyrimidine derivative is then coupled with an amino acid derivative using coupling reagents such as carbodiimides or phosphonium salts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated synthesis equipment and continuous flow reactors to streamline the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products:

    Oxidation Products: Oxidized derivatives of the pyrimidine ring.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Substituted derivatives with new functional groups on the pyrimidine ring.

Scientific Research Applications

(2R)-2-Amino-3-(pyrimidin-2-yl)propanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for understanding protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

    2-Amino-3-(pyridin-2-yl)propanoic acid: Similar structure with a pyridine ring instead of a pyrimidine ring.

    2-Amino-3-(pyrimidin-4-yl)propanoic acid: Similar structure with the pyrimidine ring attached at a different position.

    2-Amino-3-(pyrimidin-5-yl)propanoic acid: Another isomer with the pyrimidine ring attached at yet another position.

Uniqueness: (2R)-2-Amino-3-(pyrimidin-2-yl)propanoic acid is unique due to the specific position of the pyrimidine ring, which can influence its biological activity and interactions with molecular targets. This positional specificity can result in different pharmacological properties and applications compared to its isomers and analogs.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

(2R)-2-amino-3-pyrimidin-2-ylpropanoic acid

InChI

InChI=1S/C7H9N3O2/c8-5(7(11)12)4-6-9-2-1-3-10-6/h1-3,5H,4,8H2,(H,11,12)/t5-/m1/s1

InChI Key

XCNOBDDQOATTBY-RXMQYKEDSA-N

Isomeric SMILES

C1=CN=C(N=C1)C[C@H](C(=O)O)N

Canonical SMILES

C1=CN=C(N=C1)CC(C(=O)O)N

Origin of Product

United States

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